![molecular formula C26H23FN2O5S B2765540 ethyl 4-[({3-[(4-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate CAS No. 894032-48-5](/img/structure/B2765540.png)

ethyl 4-[({3-[(4-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

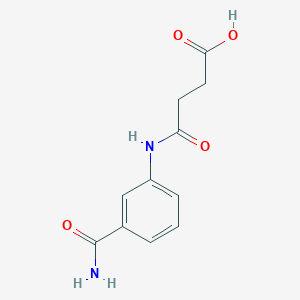

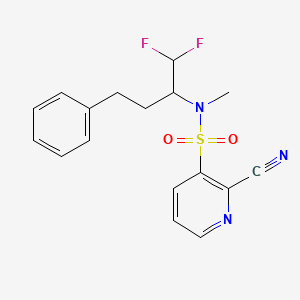

“Ethyl 4-[({3-[(4-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate” is a chemical compound with the molecular formula C26H23FN2O5S. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

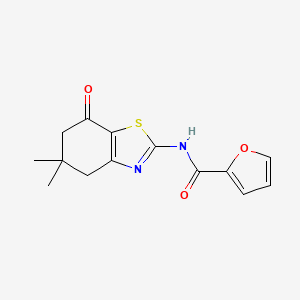

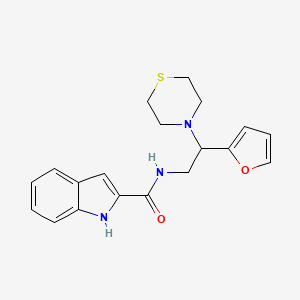

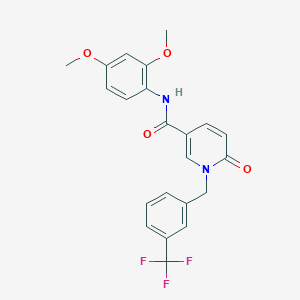

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a fluorobenzyl group, an indole group, and a benzoate ester group.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 494.54. Other physical and chemical properties such as density, boiling point, vapor pressure, and others are not available in the resources .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Evaluation of Indole Derivatives : Research into the synthesis of indole derivatives, such as those derived from ethyl alpha-benzyl-alpha-acetylethanoate, has highlighted their potential antifungal properties. These compounds, including various substituted indoles, were synthesized through reactions with diazonium salts of certain acids and evaluated for their biological activity, demonstrating the chemical versatility of this family of compounds (Ergenç et al., 1990).

Development of Protected Glycosyl Donors : The design and synthesis of protected glycosyl donors featuring sulfonyl groups for the protection of hydroxyl groups have been explored. These compounds have applications in carbohydrate chemistry, indicating the utility of sulfonyl-containing compounds in synthetic organic chemistry (Spjut et al., 2010).

Biological Applications

- Antiallergic Agents : N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been investigated for their antiallergic properties. These studies have led to the identification of compounds with significant potency in inhibiting histamine release and IL-4 production, showcasing the potential of indol-1-yl derivatives in the development of new antiallergic medications (Menciu et al., 1999).

Advanced Materials and Catalysis

Optical Nonlinear Properties : Schiff base compounds derived from ethyl-4-amino benzoate have been synthesized and analyzed for their nonlinear optical properties. These findings highlight the potential application of these compounds in optical limiting and other photonic technologies, emphasizing the broader applicability of sulfonyl and benzylated compounds in materials science (Abdullmajed et al., 2021).

Anticancer Catalysts : Sulfonamidoethylenediamine derivatives have been synthesized and evaluated as RuII arene anticancer catalysts. These complexes catalyze the reduction of NAD+ to NADH and exhibit significant antiproliferative activity, suggesting a novel approach to designing cancer therapy agents (Chen et al., 2018).

Mechanism of Action

Target of Action

A similar compound with a fluorophenyl group was found to be a potent triple-acting pparα, -γ, and -δ agonist . PPARs (Peroxisome proliferator-activated receptors) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

Based on the similar compound mentioned above, it can be inferred that it might interact with its targets (possibly ppars) and modulate their activity . This interaction could lead to changes in the transcription of certain genes, thereby affecting cellular functions .

Biochemical Pathways

Ppars, which could be potential targets of this compound, are involved in various biochemical pathways, including lipid metabolism, glucose homeostasis, cell proliferation, and inflammation .

Result of Action

If it acts as a ppar agonist, it could potentially influence various cellular processes, including lipid metabolism, glucose homeostasis, cell proliferation, and inflammation .

properties

IUPAC Name |

ethyl 4-[[2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN2O5S/c1-2-34-26(31)19-9-13-21(14-10-19)28-25(30)16-29-15-24(22-5-3-4-6-23(22)29)35(32,33)17-18-7-11-20(27)12-8-18/h3-15H,2,16-17H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBUWIKDFOGOTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2765457.png)

![1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene](/img/structure/B2765459.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide](/img/structure/B2765462.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2765474.png)

![3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole](/img/structure/B2765475.png)

![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2765476.png)

![2-(2,4-difluorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2765480.png)